Technical Whitepaper: Spectroscopic Profiling of 1-Ethyl-4-iodo-1H-pyrazol-5-amine
Technical Whitepaper: Spectroscopic Profiling of 1-Ethyl-4-iodo-1H-pyrazol-5-amine
The following technical guide details the spectroscopic validation and characterization of 1-ethyl-4-iodo-1H-pyrazol-5-amine (CAS: 1247944-28-0). This document is structured for researchers requiring rigorous confirmation of this specific scaffold, which is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridines and other kinase inhibitors.
Executive Summary
1-ethyl-4-iodo-1H-pyrazol-5-amine is a densely functionalized heterocyclic building block. Its utility lies in the orthogonality of its reactive sites: the nucleophilic C5-amine, the electrophilic C4-iodide (amenable to Suzuki/Sonogashira couplings), and the N1-ethyl solubilizing group.
Validating this structure requires distinguishing it from common synthetic impurities, specifically the un-iodinated precursor (1-ethyl-1H-pyrazol-5-amine ) and regioisomers arising from non-selective alkylation. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required for quality assurance.
Synthesis Context & Impurity Profile
To interpret spectra accurately, one must understand the sample's history. The target is typically synthesized via the electrophilic iodination of 1-ethyl-1H-pyrazol-5-amine using N-iodosuccinimide (NIS) or I₂/HIO₃.
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Primary Impurity: Unreacted starting material (lacks C4-I).
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Secondary Impurity: Poly-iodinated species (rare due to steric crowding) or N-alkylation isomers if synthesized de novo from hydrazine.
Workflow: Synthesis to Validation
The following diagram outlines the critical path for producing and validating the target.
Figure 1: Synthesis and validation logic flow. Note the critical "Loss of H-4" check.
Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR)
Solvent of choice: DMSO-d₆ .[1][2][3] Chloroform-d (CDCl₃) may be used but often results in broader amine signals due to slower exchange.
¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the absence of the C4-H signal found in the precursor.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment / Diagnostic Note |
| H-3 | 7.45 – 7.60 | Singlet (s) | 1H | Diagnostic: Deshielded by adjacent Iodine. Sharp singlet confirms C4 substitution. |
| NH₂ | 5.00 – 5.50 | Broad (br s) | 2H | Exchangeable with D₂O. Chemical shift varies with concentration/water content. |
| N-CH₂ | 3.85 – 4.05 | Quartet (q, J≈7.2 Hz) | 2H | Characteristic of N1-ethyl group. |
| CH₃ | 1.20 – 1.35 | Triplet (t, J≈7.2 Hz) | 3H | Coupled to methylene protons. |
Critical Validation Check:
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Precursor Signal: The starting material (1-ethyl-1H-pyrazol-5-amine) displays a doublet or signal for H-4 at ~5.5 ppm .
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Target Signal: The target must show zero integration in the 5.0–6.0 ppm aromatic region (excluding the NH₂ broad peak).
¹³C NMR (100 MHz, DMSO-d₆)
The Carbon-13 spectrum provides the most definitive proof of iodination via the "Heavy Atom Effect."
| Position | Shift (δ ppm) | Assignment | Mechanistic Insight |
| C-5 | 146.0 – 149.0 | C-NH₂ | Deshielded by the electron-donating amino group. |
| C-3 | 136.0 – 140.0 | C-H | Imine-like carbon of the pyrazole ring. |
| C-4 | 50.0 – 60.0 | C-I | Key Diagnostic: Carbon attached to Iodine is significantly shielded (upfield) relative to C-H (~90 ppm) or C-Br. |
| N-CH₂ | 42.0 – 45.0 | Ethyl CH₂ | Standard alkyl resonance. |
| CH₃ | 13.0 – 15.0 | Ethyl CH₃ | Standard alkyl resonance. |
B. Mass Spectrometry (MS)[1][4]
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
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Molecular Formula: C₅H₈IN₃
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Molecular Weight: 237.04 g/mol
| Ion | m/z Value | Interpretation |
| [M+H]⁺ | 238.0 – 238.1 | Protonated molecular ion. Base peak.[4][5] |
| [M+Na]⁺ | 260.0 | Sodium adduct (common in unbuffered solvents). |
| [M-I]⁺ | 111.1 | Loss of Iodine radical/ion (fragmentation). Corresponds to the ethyl-amino-pyrazole core.[5][6] |
Isotope Pattern: Iodine is monoisotopic (¹²⁷I). Unlike chloro- or bromo- analogs, there is no M+2 peak . The spectrum should show a clean M+H with only natural ¹³C abundance satellites.
C. Infrared Spectroscopy (FT-IR)
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Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 – 3450 | N-H Stretch | Doublet typical of primary amines (–NH₂). |
| 2950 – 2980 | C-H Stretch | Aliphatic C-H stretches from the ethyl group. |
| 1580 – 1620 | C=N / C=C | Pyrazole ring breathing modes; overlap with N-H bending. |
| < 600 | C-I Stretch | Carbon-Iodine stretch (often weak/obscured in fingerprint region). |
Experimental Protocols
Protocol A: Sample Preparation for NMR
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Mass: Weigh 5–10 mg of the solid target.
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Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).
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Note: Ensure the solvent is dry. Water peaks (3.33 ppm in DMSO) can broaden the NH₂ signal or obscure the ethyl quartet if very wet.
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Filtration: If the solution is cloudy (inorganic salts from workup), filter through a cotton plug into the NMR tube.
Protocol B: Purity Assessment (qNMR or HPLC)
To confirm >95% purity for biological assays:
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HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
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Detection: UV at 254 nm.
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Retention Time: The iodinated target is significantly more lipophilic than the precursor. Expect the target to elute later than 1-ethyl-1H-pyrazol-5-amine.
Structural Logic Diagram
The following Graphviz diagram illustrates the connectivity and the specific NMR assignments that confirm the structure.
Figure 2: Structural assignment logic.[1][2][7] The C-4 carbon shift is the most robust confirmation of iodination.
References
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PubChem. Compound Summary: 1-Ethyl-1H-pyrazol-5-amine (Precursor Data).[8] National Library of Medicine. Available at: [Link]
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Holzer, W. et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009, M620.[4] (Authoritative reference for C-I carbon shifts in pyrazoles). Available at: [Link][4]
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Glaxo Group Ltd. Pyrazolo[3,4-b]pyridine compounds and their use as PDE4 inhibitors.[3][9] WO2008015416A1. (Patent describing synthesis and usage of the 1-ethyl-5-amino scaffold). Available at:
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- 5. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
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